molecular formula C11H11NO5 B1392790 methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 1221792-39-7

methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No. B1392790
M. Wt: 237.21 g/mol
InChI Key: WANGXTVDARRWHA-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate” is a chemical compound with the CAS Number: 1221792-39-7 . It has a molecular weight of 237.21 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO5/c1-15-6-3-7 (11 (14)16-2)10-8 (4-6)12-9 (13)5-17-10/h3-4H,5H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 230 - 232 degrees Celsius .

Scientific Research Applications

Hydrolysis and Tautomerism Studies

  • Compounds similar to methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate have been studied for their hydrolysis behavior and tautomerism between enamine and ketimine forms. For example, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its 6-methyl derivative, closely related compounds, undergo hydrolysis resulting in pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond (Iwanami et al., 1964).

Photochemical Transformations

  • Methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, a compound similar in structure, has been shown to undergo a unique photochemical transformation in methanol to produce four β-lactam compounds (Marubayashi et al., 1992).

Synthesis of Benzoxazine Derivatives

  • The synthesis of various benzoxazine derivatives, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, has shown potential in pharmacological applications, particularly as serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 1996).

Enantioselective Synthesis

  • Enantioselective synthesis processes for different benzoxazine carboxamides, which are structurally related to the compound , have been developed. These compounds have been used as peptidomimetic building blocks (Breznik et al., 1998).

Lipase-Catalyzed Resolution Studies

  • Novel methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates underwent lipase-catalyzed resolution, showing that enzymes can selectively catalyze reactions involving these compounds, potentially leading to the formation of optically enriched products (Prasad et al., 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

methyl 6-methoxy-3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-6-3-7(11(14)16-2)10-8(4-6)12-9(13)5-17-10/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGXTVDARRWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)NC(=O)CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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